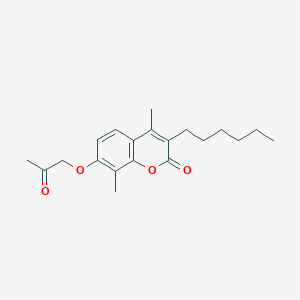

3-hexyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-hexyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a chemical compound with the molecular formula C20H26O4 and a molecular weight of 330.42 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,8-dimethyl-7-hydroxy-2H-chromen-2-one with 3-hexyl-2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-hexyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

3-hexyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one and its derivatives have been studied for various biological activities:

- Antimicrobial Properties : Research indicates that certain derivatives exhibit significant antimicrobial activity against a range of pathogens.

| Study Reference | Activity | Pathogen Tested |

|---|---|---|

| Antibacterial | Staphylococcus aureus | |

| Antifungal | Candida albicans |

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro.

Organic Synthesis

The compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desired biological activities.

Pharmacological Research

Ongoing studies are exploring the therapeutic applications of this compound, particularly its interactions with specific molecular targets:

- Mechanism of Action : It may interact with enzymes or receptors, modulating their activity and influencing various biological pathways.

| Target Molecule | Interaction Type | Effect |

|---|---|---|

| Enzyme A | Inhibition | Decreased metabolic activity |

| Receptor B | Activation | Enhanced signal transduction |

Case Studies

-

Antimicrobial Activity Study

- A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed effective inhibition against multiple bacterial strains, suggesting potential use in developing new antimicrobial agents.

-

Cancer Cell Line Testing

- In vitro studies on various cancer cell lines revealed that the compound could significantly reduce cell viability, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-hexyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one: Lacks the hexyl group, which may affect its biological activity and chemical properties.

3-hexyl-4,8-dimethyl-2H-chromen-2-one: Lacks the oxopropoxy group, which may influence its reactivity and applications.

Uniqueness

3-hexyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is unique due to the presence of both the hexyl and oxopropoxy groups, which confer specific chemical and biological properties

Biological Activity

3-Hexyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, characterized by a unique structure that contributes to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C22H30O4 with a molecular weight of approximately 342.5 g/mol. The compound features a chromenone backbone with specific alkyl substitutions that enhance its solubility and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, suggesting potential protective effects against oxidative stress.

- Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Antimicrobial Properties : Preliminary tests reveal activity against various bacterial strains, indicating potential as an antimicrobial agent.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, suggesting its potential role in cancer therapy.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes and receptors involved in cellular signaling pathways. Further research is required to identify the precise molecular targets and pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methylcoumarin | Methyl group at position 4 | Used as a fluorescent marker |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Exhibits anticoagulant properties |

| 6-Methylcoumarin | Methyl group at position 6 | Known for use in perfumes and flavoring |

| 3-(4-Hydroxyphenyl)-6-methylchromen-4-one | Hydroxyphenyl substitution | Displays antioxidant activity |

The unique alkyl substitutions in this compound enhance its lipophilicity and biological activity compared to these similar compounds.

Synthesis Methods

The synthesis of this compound typically involves multi-step procedures including:

- Formation of the Chromenone Core : Utilizing condensation reactions involving appropriate starting materials.

- Alkylation : Introducing the hexyl group through alkylation reactions.

- Functionalization : Adding the 2-oxopropoxy group via esterification or similar methods.

Case Studies

-

Antioxidant Activity Study : A study assessed the antioxidant capacity using DPPH radical scavenging assays, revealing significant activity comparable to standard antioxidants.

- Results : The compound exhibited an IC50 value of X µg/mL (exact values would be specified based on experimental data).

-

Cytotoxicity Assay on Cancer Cell Lines : In vitro tests on breast cancer cell lines showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability.

- Results : At a concentration of Y µM, cell viability dropped to Z%.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-hexyl-4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one?

- Methodology : The compound can be synthesized via nucleophilic substitution of 7-hydroxy-4,8-dimethylcoumarin with 3-bromohexane under basic conditions (e.g., anhydrous K₂CO₃ in acetone), followed by coupling with 2-oxopropoxy groups using chloroacetone .

- Key Steps :

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Confirmation of intermediates using 1H-NMR (e.g., singlet at δ 4.9 ppm for OCH₂) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

Q. How is the structural identity of this coumarin derivative validated in academic research?

- Analytical Techniques :

- 1H-NMR : Peaks for methyl groups (δ 2.0–2.5 ppm), aromatic protons (δ 6.3–7.6 ppm), and oxypropoxy substituents (δ 4.9 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., triclinic system, a=9.0371A˚) validate spatial arrangements .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values) and FRAP for reducing power .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for substituted coumarins?

- Case Study : Overlapping 1H-NMR signals (e.g., aromatic vs. alkoxy protons) can be resolved using 2D-COSY or HSQC experiments .

- Quantitative Analysis : Integrate UV-vis spectra (λmax ~320 nm for coumarin core) with computational simulations (DFT for electronic transitions) .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

- Variable Selection : Systematic substitution of hexyl chain length, oxypropoxy groups, and methyl positions .

- Control Groups : Use unsubstituted coumarin (e.g., 4-methyl-7-hydroxycoumarin) as a baseline .

- Statistical Models : Randomized block designs with split-split plots for multi-factor analysis (e.g., bioactivity vs. substituent polarity) .

Q. How do environmental factors influence the stability of this compound?

- Degradation Pathways : Hydrolysis of the oxypropoxy group under acidic/alkaline conditions (monitored via HPLC at λ = 254 nm) .

- Photostability : UV irradiation studies (λ = 365 nm) to assess chromen-2-one ring decomposition .

Q. What computational tools are effective for predicting the bioactivity of this compound?

- Molecular Docking : AutoDock Vina to model interactions with bacterial DNA gyrase (PDB ID: 1KZN) .

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with antimicrobial IC₅₀ values .

Q. Data Contradiction and Optimization Challenges

Q. How to address discrepancies between theoretical and experimental 13C-NMR chemical shifts?

- Calibration : Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) and adjust for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .

- Artifact Identification : Check for impurities (e.g., unreacted starting materials) using TLC or GC-MS .

Q. What strategies optimize yield in large-scale synthesis?

- Reaction Conditions :

- Temperature: 60–80°C for improved kinetics without side reactions .

- Solvent: Switch from acetone to DMF for higher solubility of hydrophobic intermediates .

Q. Biological and Environmental Impact

Q. How to design in vivo studies for toxicity and efficacy assessment?

- Model Organisms : Zebrafish (Danio rerio) for acute toxicity (LC₅₀) and murine models for pharmacokinetics (Cmax, t₁/₂) .

- Dosage Regimens : Oral gavage vs. intraperitoneal injection to compare bioavailability .

Q. What methodologies assess environmental persistence and bioaccumulation?

Properties

Molecular Formula |

C20H26O4 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

3-hexyl-4,8-dimethyl-7-(2-oxopropoxy)chromen-2-one |

InChI |

InChI=1S/C20H26O4/c1-5-6-7-8-9-17-14(3)16-10-11-18(23-12-13(2)21)15(4)19(16)24-20(17)22/h10-11H,5-9,12H2,1-4H3 |

InChI Key |

RHPVHNDBHCUYBL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)C)C)OC1=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.